5-(4-ETHOXYANILINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE
Overview
Description
5-(4-ETHOXYANILINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE is a complex organic compound that belongs to the family of isoxazoles. Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, biology, and industrial processes .
Preparation Methods
The synthesis of 5-(4-ETHOXYANILINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between nitrile oxides and unsaturated compounds.
Introduction of the anthraquinone moiety: This step involves the reaction of anthraquinone derivatives with appropriate reagents to form the desired structure.
Substitution reactions:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
5-(4-ETHOXYANILINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
5-(4-ETHOXYANILINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(4-ETHOXYANILINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular activities. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
5-(4-ETHOXYANILINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE can be compared with other isoxazole derivatives such as:
4H-Isoxazol-5-ones: These compounds share a similar core structure but differ in their substituents and biological activities.
3,5-Disubstituted Isoxazoles: These derivatives have different substitution patterns, which can influence their chemical properties and applications.
Anthraquinone derivatives: Compounds with similar anthraquinone moieties but different functional groups can be compared to highlight the unique properties of this compound.
Properties
IUPAC Name |
10-(4-ethoxyanilino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c1-2-26-14-9-7-13(8-10-14)23-17-11-12-18-20-19(17)21(25)15-5-3-4-6-16(15)22(20)27-24-18/h3-12,23H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPOSJVHULFUFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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